molecular formula C22H13N3OS3 B2809402 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 888411-22-1

5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2809402
CAS RN: 888411-22-1
M. Wt: 431.55
InChI Key: CVULDXNAUHWTRY-UHFFFAOYSA-N
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Description

5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : Research focuses on the development of novel synthetic methods for thiazole derivatives, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate as a method for constructing thiazole rings, suggesting a pathway that could potentially be applied to the synthesis of complex thiazole compounds like the one (Tang Li-jua, 2015).

  • Characterization and Properties : Studies often include detailed characterization of thiazole derivatives using techniques like IR, ^1H NMR, and MS spectra to establish their structures. This foundational work is crucial for understanding the chemical and physical properties of thiazole compounds, which in turn informs their potential applications in various fields of research (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Applications in Medicinal Chemistry

  • Antimicrobial and Antitumor Activity : Thiazole derivatives are extensively studied for their biological activities. For example, certain thiazole compounds have shown promising antibacterial and antitumor effects, suggesting the potential for the development of new therapeutic agents based on thiazole scaffolds (M. Palkar, A. Patil, et al., 2017).

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3OS3/c26-20(25-22-24-19-13-6-2-1-5-12(13)11-18(19)29-22)16-9-10-17(27-16)21-23-14-7-3-4-8-15(14)28-21/h1-10H,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVULDXNAUHWTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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